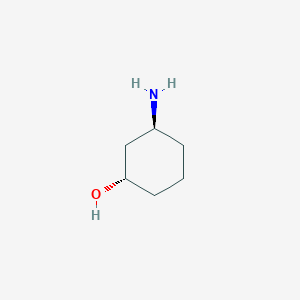
Sodium dimethyldithiocarbamate dihydrate
Übersicht
Beschreibung
Sodium dimethyldithiocarbamate dihydrate is an organosulfur compound with the chemical formula C₃H₁₀NNaO₂S₂. It is commonly used as a chemical reagent in various industrial and scientific applications. This compound appears as a white or pale yellow, water-soluble solid and is known for its role as a precursor to fungicides and rubber chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium dimethyldithiocarbamate dihydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction can be represented as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound crystallizes from water as the dihydrate form .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of high-purity reagents and precise temperature control to facilitate the crystallization of the dihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium dimethyldithiocarbamate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, such as thiram.
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Complexation: It forms complexes with transition metal ions, which are used in various applications.
Common Reagents and Conditions:
Oxidizing Agents: Iodine (I₂) is commonly used for oxidation reactions.
Solvents: Water and organic solvents like ethanol are used depending on the reaction type.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products:
Disulfides: Formed through oxidation.
Metal Complexes: Formed through complexation with metal ions.
Wissenschaftliche Forschungsanwendungen
Sodium dimethyldithiocarbamate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for transition metal ions and as a precursor to various chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential use in cancer treatment due to its ability to disrupt cell division.
Industry: Utilized in water treatment, rubber processing, and as a biocide in paints and coatings
Wirkmechanismus
The mechanism of action of sodium dimethyldithiocarbamate dihydrate involves the disruption of cell membranes in bacteria, fungi, and viruses, effectively hindering their reproductive capabilities. Additionally, it has demonstrated the ability to impede the division of specific cancer cells. The compound acts by inhibiting metal-dependent and sulfhydryl enzyme systems, which are crucial for the survival and proliferation of these organisms .
Vergleich Mit ähnlichen Verbindungen
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of methyl groups.
Potassium dimethyldithiocarbamate: Similar but with potassium as the cation.
Zinc dimethyldithiocarbamate: A metal complex of dimethyldithiocarbamate with zinc.
Uniqueness: Sodium dimethyldithiocarbamate dihydrate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring metal ion chelation and as a precursor to various industrial chemicals .
Eigenschaften
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBYQPOGVWUPK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NNaO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


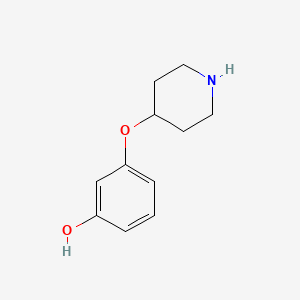
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)



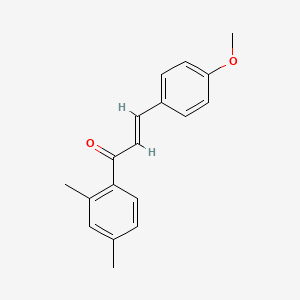
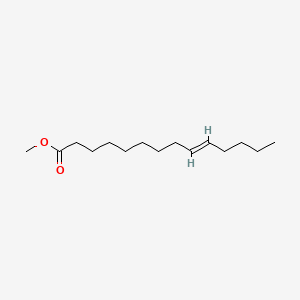


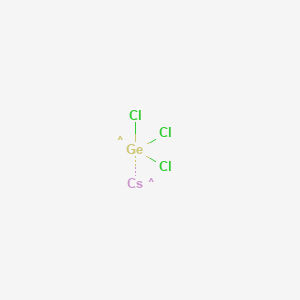
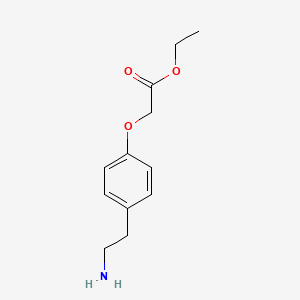
![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)

